molecular formula C19H18F3N3OS2 B2470533 2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide CAS No. 905786-95-0

2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2470533
CAS No.: 905786-95-0
M. Wt: 425.49
InChI Key: TYKZIUAEHDGGMJ-UHFFFAOYSA-N
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Description

2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide is a heterocyclic compound featuring a pyridine core substituted with cyano, trifluoromethyl, and thiophen-2-yl groups. The thioether linkage connects the pyridine moiety to an acetamide group with a cyclohexyl substituent. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution for the thioether bond and cyclization for the pyridine ring formation .

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS2/c20-19(21,22)14-9-15(16-7-4-8-27-16)25-18(13(14)10-23)28-11-17(26)24-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKZIUAEHDGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide (CAS Number: 330645-53-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H7F3N2O2S2
  • Molecular Weight : 344.33 g/mol
  • Structure : The compound features a pyridine ring with trifluoromethyl and cyano substituents, linked to a thiophene moiety and a cyclohexylacetamide group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene and pyridine rings suggests potential interactions with protein kinases and other enzyme systems.

Pharmacological Activity

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study evaluated the effect of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined for specific cell lines.

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory responses in macrophages. The results showed a decrease in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting a potential mechanism for its anti-inflammatory effects.

Study 3: Neuroprotective Potential

Research focusing on neuroprotection revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its potential application in treating conditions like Alzheimer’s disease.

Data Summary Table

Biological ActivityObservationsReference
AntitumorSignificant reduction in cancer cell viability
Anti-inflammatoryDecreased TNF-alpha and IL-6 secretion
NeuroprotectiveReduced oxidative stress markers

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide C₁₉H₁₀F₅N₃OS₂ Difluorophenyl acetamide Anti-inflammatory, anticancer potential
2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide C₂₇H₁₆Cl₂F₃N₃OS Dichlorophenyl, trifluoromethylphenyl Enhanced reactivity due to electron-withdrawing Cl groups
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide C₂₁H₁₃F₄N₃OS 4-Fluorophenyl, phenyl acetamide Improved metabolic stability
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide C₁₇H₁₃F₃N₄OS Methyl group on pyridine Reduced steric hindrance

Key Observations :

  • Cyclohexyl vs. Aromatic Acetamide Groups : The cyclohexyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to aromatic acetamide derivatives (e.g., phenyl, difluorophenyl) .
  • Thiophene vs. Phenyl/Pyrimidine Moieties : The thiophen-2-yl group contributes to π-π stacking interactions in biological systems, distinct from the planar phenyl or pyrimidine groups in analogs like N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide .
  • Trifluoromethyl Group: This electron-withdrawing group increases oxidative stability and bioavailability compared to non-fluorinated analogs (e.g., 2-((3-Cyano-4-phenyldihydroxy-pyridin)thio)-N-(2-methylphenyl)acetamide) .

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